(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a chloro group at position 6, and an acetylated benzamide moiety.
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-3-10-22-16-9-8-15(20)11-17(16)25-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOUBLXWUAWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzothiazole
Chlorination at the 6-position of benzothiazole is achieved via direct chlorination using elemental chlorine (Cl₂) in the presence of Lewis acid catalysts such as FeCl₃ or AlCl₃. The reaction proceeds in chlorobenzene or phosphorus oxychloride (POCl₃) at reflux conditions (100–120°C), yielding 6-chlorobenzothiazole with >90% purity. Key parameters include:
- Catalyst loading : 0.2–2 mol% FeCl₃ or AlCl₃ relative to benzothiazole.
- Solvent ratio : 200–350 mL chlorobenzene per mole of benzothiazole to prevent over-chlorination.
- Reaction time : 3–5 hours, with gradual Cl₂ introduction to minimize side products.
Amination at the 2-Position
The 2-amino group is introduced via nucleophilic substitution using ammonium hydroxide (NH₄OH) under pressurized conditions (1.5–2 bar) at 80°C. The product, 6-chlorobenzo[d]thiazol-2-amine, is isolated via vacuum distillation and recrystallized from ethanol (yield: 85–92%).
The introduction of the allyl group at the 3-position employs an alkylation strategy using allyl bromide (C₃H₅Br) in the presence of a base.
Alkylation Reaction
6-Chlorobenzo[d]thiazol-2-amine reacts with allyl bromide in dimethylformamide (DMF) at 60°C for 4 hours, facilitated by potassium carbonate (K₂CO₃) as a base. The mechanism proceeds via SN2 nucleophilic substitution, where the amine’s lone pair attacks the allyl bromide’s electrophilic carbon.
- Molar ratio : 1:1.2 (amine:allyl bromide) to ensure complete conversion.
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). Yield: 78–84%.
Structural Confirmation
The success of allylation is confirmed via ¹H NMR, showing characteristic signals for the allyl group (δ 5.1–5.3 ppm for CH₂=CH₂ and δ 5.8–6.0 ppm for the allylic proton).
Formation of the Benzamide Moiety
The benzamide group is introduced via acylation of 3-allyl-6-chlorobenzo[d]thiazol-2-amine using 4-acetylbenzoyl chloride.
Acylation Reaction
A solution of 4-acetylbenzoyl chloride (1.1 equiv) in dry dichloromethane (DCM) is added dropwise to a stirred mixture of the amine and triethylamine (TEA, 2 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.
Spectroscopic Analysis
¹³C NMR confirms the acetyl group (δ 202.5 ppm for C=O) and the benzamide carbonyl (δ 167.3 ppm). IR spectroscopy shows stretches at 1680 cm⁻¹ (amide C=O) and 1645 cm⁻¹ (acetyl C=O).
Stereoselective Formation of the (Z)-Ylidene
The final step involves deprotonation to generate the ylidene structure while controlling stereochemistry.
Deprotonation and Tautomerism
Treatment of the amide intermediate with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C induces deprotonation at the 2-position, forming the ylidene. The (Z)-configuration is favored due to steric hindrance between the acetyl group and thiazole ring, which destabilizes the (E)-isomer.
- Reaction time : 1 hour at −78°C, followed by gradual warming to 0°C.
- Workup : The product is precipitated with ice-cold water and filtered.
Validation of Stereochemistry
NOESY NMR reveals spatial proximity between the acetyl group’s methyl protons (δ 2.6 ppm) and the thiazole’s aromatic protons, confirming the (Z)-configuration.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Chlorination Selectivity : Over-chlorination is mitigated by controlling Cl₂ flow and using excess chlorobenzene.
- Allylation Side Reactions : Competing N-allylation is suppressed by employing a bulky base (K₂CO₃) and low temperature.
- Stereochemical Control : The (Z)-configuration is preserved by rapid quenching and avoiding prolonged exposure to base.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and allyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features
The target compound shares structural motifs with several benzamide-thiazole/thiadiazole hybrids, as exemplified below:
Key Observations :
- Substituent Diversity : The target compound’s 3-allyl and 6-chloro groups contrast with the 3-phenyl (compound 6) or 6-ethoxy (compound in ) substituents in analogs. These groups influence electronic properties (e.g., chloro’s electron-withdrawing effect vs. ethoxy’s electron-donating nature).
- Benzamide Modifications : The 4-acetyl group in the target compound differs from sulfonyl () or unsubstituted benzamide moieties (), affecting hydrogen-bonding capacity and lipophilicity.
Key Observations :
- Base Selection : DBU (1,8-diazabicycloundec-7-ene) is employed in structurally related compounds (e.g., ), suggesting its utility in facilitating imine formation or cyclization.
- Solvent Systems: Ethanol and acetic acid are common for reflux reactions (), while DMF/MeCN mixtures aid in recrystallization for purity ().
Physicochemical Properties
Key Observations :
- Thermal Stability: Compound 8a’s high melting point (290°C) suggests strong intermolecular interactions (e.g., π-stacking or H-bonding) compared to the target compound’s unknown stability.
- Spectroscopic Trends : The acetyl group in the target compound would likely show C=O stretches near 1679–1715 cm⁻¹, aligning with compound 8a (1679 cm⁻¹). Sulfonyl groups () exhibit distinct S=O stretches, absent in the target compound.
Biological Activity
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-acetylbenzamide with 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-one. Various synthetic methods, including microwave-assisted synthesis and one-pot reactions, have been explored to enhance yield and purity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 100 µg/mL, suggesting potent activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
Anticancer Activity
Studies have shown that thiazole derivatives possess anticancer properties. For instance, compounds derived from thiazole rings have been tested against various cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancers. The results indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Case Study: In Vitro Anticancer Activity
In a study examining the effects of thiazole derivatives on cancer cell proliferation, it was found that several compounds led to a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanisms involved include cell cycle arrest and induction of apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- DNA Intercalation : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. How can the synthesis of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of temperature (60–80°C), pH (neutral to slightly basic), and reaction time (6–12 hours). Key steps include:
- Condensation : Reacting 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-amine with 4-acetylbenzoyl chloride in anhydrous dichloromethane.
- Isomer Control : Using Z-selective catalysts (e.g., mild Lewis acids) to favor the (Z)-isomer .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity.
Analytical validation via 1H/13C NMR (e.g., coupling constants for Z/E confirmation) and HPLC (≥98% purity) is critical .
Q. What analytical techniques are most reliable for confirming the Z-isomer configuration?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and dihedral angles to confirm the (Z)-configuration unambiguously .
- NMR Spectroscopy : Key signals include:
- 1H NMR : Allyl protons (δ 5.2–5.8 ppm, doublet of doublets) and amide proton (δ 8.1–8.3 ppm, singlet) .
- NOESY : Spatial proximity between acetyl and thiazole protons confirms Z-geometry .
- IR Spectroscopy : C=O stretching (1680–1700 cm⁻¹) and C=N imine bonds (1600–1620 cm⁻¹) validate functional groups .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Dose-Response Curves : IC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
- Control Compounds : Compare with structurally similar benzothiazoles (e.g., 6-fluoro or 6-methoxy analogs) to assess substituent effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer : Contradictions often arise from substituent variability or assay conditions. Key approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., Cl vs. CH3 at position 6) and test activity .
- Standardized Assay Protocols : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values against MCF-7 cells) to identify trends .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonds between the acetyl group and active-site residues .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) .
- QSAR Models : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with antiproliferative activity .
Q. What experimental designs elucidate the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stability Studies : Monitor degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24 hours .
- Isotope Labeling : Use 14C-labeled compound to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
